4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with benzothiazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves the acylation of the benzamide core with an acetyl group under controlled conditions .
Chemical Reactions Analysis
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored, particularly its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer research, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its dual benzothiazole and thiazole rings, which confer distinct biological activities. Similar compounds include:
2-aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole derivatives: Widely studied for their anticancer and antimicrobial activities.
Thiazole derivatives: Known for their role in various biological processes and as building blocks in organic synthesis
This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines
Properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c1-11(23)12-6-8-13(9-7-12)17(24)22-19-21-15(10-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-10H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYZXJCPUPOMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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